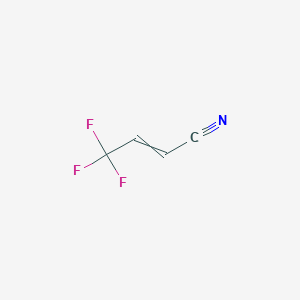

4,4,4-trifluorobut-2-enenitrile

Description

Properties

Molecular Formula |

C4H2F3N |

|---|---|

Molecular Weight |

121.06 g/mol |

IUPAC Name |

4,4,4-trifluorobut-2-enenitrile |

InChI |

InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H |

InChI Key |

LHWSEFCIRYVTLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC(F)(F)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

4,4,4-trifluorobut-2-enenitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4,4,4-Trifluorobut-2-enenitrile

Abstract

4,4,4-Trifluorobut-2-enenitrile, also known as 4,4,4-trifluorocrotononitrile, is a valuable fluorinated building block in modern organic synthesis. The presence of both a trifluoromethyl (CF₃) group and a nitrile (C≡N) group on an α,β-unsaturated backbone imparts a unique and powerful reactivity profile. The strong electron-withdrawing nature of the CF₃ group renders the molecule a potent Michael acceptor, making it a versatile precursor for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its practical applications for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and for the characterization of its reaction products.

Physical and Chemical Properties

4,4,4-Trifluorobut-2-enenitrile is a volatile compound with properties largely dictated by its trifluoromethyl group. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (E)-4,4,4-trifluorobut-2-enenitrile | [1] |

| Synonyms | 4,4,4-Trifluoro-2-butenenitrile, 4,4,4-Trifluorocrotononitrile | [1] |

| CAS Number | 406-86-0 | [1] |

| Molecular Formula | C₄H₂F₃N | [1] |

| Molecular Weight | 121.06 g/mol | [1] |

| Boiling Point | 84-85 °C | ECHEMI[2] |

| Density | 1.164 g/cm³ | ECHEMI[2] |

| Refractive Index | 1.348 | ECHEMI[2] |

| XLogP3 | 1.3 | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

Spectroscopic Characterization Workflow

A standard workflow for the structural confirmation of 4,4,4-trifluorobut-2-enenitrile and its reaction products involves a combination of NMR, IR, and Mass Spectrometry.

Caption: Horner-Wadsworth-Emmons synthesis route.

Experimental Protocol: HWE Synthesis

This protocol is a representative procedure based on established HWE methodology. [3][4]

-

Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred THF.

-

Phosphonate Addition: Slowly add diethyl (cyanomethyl)phosphonate (1.0 eq.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the phosphonate ylide is formed.

-

Carbonyl Addition: Add trifluoroacetone (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure (E)-4,4,4-trifluorobut-2-enenitrile.

Safety and Handling

4,4,4-Trifluorobut-2-enenitrile is classified as acutely toxic and an irritant. [1]Strict adherence to safety protocols is mandatory.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [1] Protocol: Safe Handling Workflow

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Wear a flame-resistant lab coat.

-

Use nitrile or neoprene gloves (double-gloving is recommended). Check glove compatibility charts.

-

Wear chemical splash goggles and a face shield.

-

-

Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure. Avoid open pouring.

-

Waste Disposal: All contaminated materials (gloves, syringes, glassware) and chemical waste must be disposed of in a designated, sealed hazardous waste container for halogenated organic compounds.

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Keep a spill kit rated for flammable and toxic liquids nearby. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Chemical Reactivity and Synthetic Utility

The dual activation by the nitrile and trifluoromethyl groups makes 4,4,4-trifluorobut-2-enenitrile a powerful electrophile and a versatile intermediate for constructing complex heterocyclic scaffolds.

Core Reactivity: Michael Addition

The most significant aspect of this molecule's reactivity is its role as a Michael acceptor. [5][6][7]The carbon-carbon double bond is highly electron-deficient, making the β-carbon (C3) extremely susceptible to attack by a wide range of soft nucleophiles.

Caption: General mechanism of the Michael addition.

-

Causality: The inductive effect of the CF₃ group and the resonance effect of the C≡N group synergistically withdraw electron density from the double bond. This polarization makes the β-carbon highly electrophilic, driving the conjugate addition.

-

Common Nucleophiles: Thiols (Thia-Michael), amines (Aza-Michael), and stabilized carbanions (e.g., from malonates) readily add to the double bond under basic or even neutral conditions.

Synthetic Application: Gewald Synthesis of 2-Aminothiophenes

A prime example of its utility is in the Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes. [2][8][9][10]These thiophene motifs are prevalent in pharmaceuticals. In this reaction, the α,β-unsaturated nitrile is a key intermediate that reacts with elemental sulfur and a base.

Protocol: Gewald Synthesis of 4-(Trifluoromethyl)-3-methyl-2-aminothiophene

This protocol adapts the general Gewald procedure for the synthesis of a specific trifluoromethyl-substituted aminothiophene. [2][8]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol as the solvent.

-

Reagents: To the ethanol, add 4,4,4-trifluorobut-2-enenitrile (1.0 eq.), elemental sulfur (1.2 eq.), and an active methylene compound (e.g., propionitrile, 1.0 eq.).

-

Base Catalyst: Add a catalytic amount of a secondary amine base, such as morpholine or piperidine (0.2 eq.).

-

Reaction: Heat the mixture to a gentle reflux (or ~50 °C) and stir. The reaction is often marked by a color change as the sulfur dissolves and reacts. Monitor progress by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.

-

Isolation: The crude product can be isolated by filtration if it precipitates. If it remains in solution, perform an aqueous workup by adding water and extracting with ethyl acetate.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aminothiophene product.

Applications in Research and Development

The unique properties imparted by the trifluoromethyl group make it a "privileged" substituent in modern drug design. [11]

Caption: From molecular features to applications.

-

Medicinal Chemistry: The CF₃ group can significantly improve a drug candidate's profile. It is highly lipophilic, which can enhance membrane permeability, and it is metabolically very stable, blocking oxidative degradation at that position. [11]4,4,4-Trifluorobut-2-enenitrile serves as an efficient tool to introduce the crucial CH=CH-CF₃ moiety or, after further reactions, a trifluoromethyl-substituted heterocyclic core into a target molecule.

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine often enhances the potency and stability of herbicides, fungicides, and pesticides.

-

Materials Science: The strong dipole moment and stability of the C-F bond can be exploited in the design of polymers, liquid crystals, and other advanced materials with specific electronic properties.

Conclusion

4,4,4-Trifluorobut-2-enenitrile is a highly versatile and reactive building block. Its value stems from the synergistic activation provided by the trifluoromethyl and nitrile groups, which transforms it into a potent electrophile for conjugate additions. This reactivity provides a reliable entry point for the synthesis of diverse trifluoromethyl-substituted compounds, particularly heterocycles of interest in pharmaceutical and agrochemical research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables researchers to fully exploit its synthetic potential.

References

-

ResearchGate. (2003). Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. [Link]

-

Górski, K., et al. (2025). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry. [Link]

-

Yamazaki, T., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 132–138. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. [Link]

-

Canto, R. F. S., et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(6), 1297-1305. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluorobut-2-enenitrile. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael Addition [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

4,4,4-trifluorobut-2-enenitrile synthesis and characterization

This guide outlines the synthesis, characterization, and application of 4,4,4-trifluorobut-2-enenitrile (also known as 4,4,4-trifluorocrotononitrile), a critical fluorinated building block in medicinal chemistry.

Executive Summary

4,4,4-Trifluorobut-2-enenitrile (CAS 406-86-0 ) is a highly electrophilic Michael acceptor used primarily to introduce trifluoromethyl (

Part 1: Chemical Profile & Properties

| Property | Data |

| IUPAC Name | (2E)-4,4,4-Trifluorobut-2-enenitrile |

| CAS Number | 406-86-0 |

| Molecular Formula | |

| Molecular Weight | 121.06 g/mol |

| Boiling Point | 84–85 °C (at 760 mmHg) |

| Density | ~1.16 g/cm³ |

| Physical State | Colorless liquid (volatile) |

| Hazards | Toxic (Oral/Dermal/Inhalation), Irritant. UN3276. |

Part 2: Synthetic Strategies

Strategy A: The Modified Wittig-Horner Route (Scalable)

This is the most robust method for multi-gram synthesis. It proceeds via the construction of the ethyl ester, followed by amide formation and dehydration.

Step 1: Synthesis of Ethyl 4,4,4-trifluorobut-2-enoate

Reference: Organic Syntheses, Coll. Vol. 7, p. 232 (1990).

Mechanism: A Wittig reaction using an in situ generated ylide reacting with trifluoroacetic anhydride.

-

Reagents:

-

(Carbethoxymethyl)triphenylphosphonium bromide

-

Triethylamine (

) -

Trifluoroacetic anhydride (TFAA)

-

THF (anhydrous)

-

-

Protocol:

-

Suspend the phosphonium salt in THF at 0 °C.

-

Add

dropwise to generate the ylide (solution turns yellow). -

Add TFAA dropwise, maintaining temperature <10 °C. The ylide attacks the anhydride.

-

Workup: Filter off the triethylammonium salts. Concentrate the filtrate.

-

Purification: Distillation (b.p. ~115 °C) yields the ester.

-

Step 2: Conversion to 4,4,4-Trifluorobut-2-enamide

-

Reagents: 30% Aqueous Ammonia or

in Methanol. -

Protocol:

-

Dissolve the ester from Step 1 in methanol.

-

Add excess ammonia at 0 °C. Stir at room temperature for 4–6 hours.

-

Observation: The amide precipitates or is isolated by evaporation.

-

Yield: Typically >85%.

-

Step 3: Dehydration to 4,4,4-Trifluorobut-2-enenitrile

Critical Step: Dehydration of the primary amide to the nitrile.

-

Reagents: Trifluoroacetic anhydride (TFAA) and Pyridine (or

). -

Protocol:

-

Dissolve the amide in anhydrous

(DCM) at 0 °C. -

Add pyridine (2.2 equiv), followed by dropwise addition of TFAA (1.1 equiv).

-

Stir for 2 hours at 0 °C

RT. -

Workup: Quench with ice water. Extract with DCM. Wash with 1N HCl (to remove pyridine) and brine.

-

Purification: Fractional distillation. Caution: Product is volatile (b.p. 84 °C).

-

Visualization: Synthesis Workflow

Caption: Step-wise synthesis from trifluoroacetic anhydride precursors via the Wittig-Horner-Emmons pathway.

Part 3: Characterization & Validation

To validate the synthesis, the following spectral data must be confirmed. Note that the electron-withdrawing nature of both the

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |

| 6.60 – 6.80 | Doublet of Quartets (dq) | H-3 ( | ||

| 6.30 – 6.50 | Doublet (d) | H-2 ( | ||

| -63.0 to -65.0 | Singlet (or fine doublet) | - | ||

| ~112.0 | Quartet | |||

| ~113.5 | Singlet | - | Nitrile (-CN) |

Note: The olefinic protons show a characteristic large trans-coupling constant (~16 Hz).

Infrared Spectroscopy (IR)

-

Nitrile Stretch (

): Distinct, sharp band at 2230–2250 cm⁻¹ . -

Alkene Stretch (

): Weak band around 1640 cm⁻¹. -

C-F Stretch: Strong, broad bands in the 1100–1300 cm⁻¹ region.

Part 4: Applications in Drug Discovery

Michael Acceptor Reactivity

The molecule acts as a "warhead" in covalent inhibitors or as a building block for trifluoromethylated scaffolds. The

Reaction with Thiols (Thiol-Ene Click):

-

Conditions: Thiol (R-SH), catalytic base (e.g.,

or DBU), DCM, RT. -

Outcome: Rapid formation of

-trifluoromethyl thioethers (anti-Markovnikov addition). -

Relevance: Used to conjugate fluorinated tags to cysteine residues in proteins.

Reaction with Amines (Aza-Michael):

-

Conditions: Primary/Secondary amine, acetonitrile, RT.

-

Outcome: Formation of

-amino nitriles, precursors to

Visualization: Reactivity Pathways

Caption: Divergent synthesis pathways utilizing the electrophilic alkene core.

Part 5: Safety & Handling

-

Toxicity: Classified as Toxic (T) . Nitriles can release cyanide ions metabolically.

-

Handling: Must be handled in a fume hood . Wear chemical-resistant gloves (nitrile/neoprene) and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent polymerization or hydrolysis.

-

Disposal: Quench with bleach (sodium hypochlorite) to oxidize any potential cyanide release before disposal into hazardous organic waste.

References

-

Preparation of Ethyl 4,4,4-trifluorobut-2-enoate

-

Camps, F., Coll, J., Messeguer, A., & Roca, A. "Ethyl 4,4,4-Trifluorocrotonate." Organic Syntheses, Coll. Vol. 7, p. 232 (1990).

-

-

Amide Dehydration Protocols

- Shipilovskikh, S. A., et al. "Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction." Organic Letters, 2018, 20(3), 728–731.

-

Michael Addition Applications

-

Yamazaki, T., et al.[1] "Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds." Beilstein Journal of Organic Chemistry, 2021, 17, 132–138.

-

-

General Characterization Data

- PubChem Compound Summary for CID 5708782 (4,4,4-Trifluorobut-2-enenitrile).

Sources

4,4,4-trifluorobut-2-enenitrile spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4,4,4-Trifluorobut-2-enenitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for the organofluorine compound 4,4,4-trifluorobut-2-enenitrile (CAS 406-86-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with expert-driven spectral prediction to offer a holistic analytical profile. We will delve into the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a detailed predictive analysis of Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F). Each section includes a discussion of the underlying chemical principles, expected spectral features, and validated protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Overview

4,4,4-Trifluorobut-2-enenitrile, also known as 4,4,4-trifluorocrotononitrile, possesses the molecular formula C₄H₂F₃N.[1] The structure is characterized by a four-carbon backbone containing a nitrile group (C≡N) and a trifluoromethyl group (-CF₃) at opposing ends, linked by a carbon-carbon double bond with an (E)-configuration.[1] This combination of electron-withdrawing groups and unsaturation dictates its unique spectroscopic signature.

Caption: Simplified EI-MS fragmentation pathway for 4,4,4-trifluorobut-2-enenitrile.

Experimental Protocol: Electron Ionization MS

A self-validating protocol for acquiring a standard EI-MS spectrum involves rigorous calibration and control.

-

System Preparation: The mass spectrometer (e.g., a quadrupole or time-of-flight instrument) is tuned and calibrated using a known standard, such as perfluorotributylamine (PFTBA), to ensure mass accuracy across the desired range (e.g., m/z 10-300).

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a capillary column (e.g., DB-5ms) is used to ensure separation from impurities.

-

Ionization: In the ion source, the sample is bombarded with a standardized beam of electrons, typically at 70 eV, to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection & Data Processing: Ions are detected, and the resulting signal is processed to generate a mass spectrum, plotting relative abundance against m/z. A background spectrum is subtracted to ensure reported peaks originate from the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. A vapor-phase IR spectrum for this compound is available from the SpectraBase database. [1]

Predicted IR Absorptions

Based on the molecular structure, the following key vibrational modes are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2240 - 2260 | C≡N stretch | Nitrile | Medium-Strong |

| ~1650 - 1680 | C=C stretch | Alkene | Medium |

| ~1100 - 1400 | C-F stretch | Trifluoromethyl | Strong, often multiple bands |

| ~3050 - 3100 | =C-H stretch | Vinylic C-H | Medium |

The most characteristic peaks are the sharp nitrile stretch just above 2200 cm⁻¹ and the very strong, broad absorptions associated with the C-F stretching of the CF₃ group between 1100 and 1400 cm⁻¹.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and reliable method for obtaining IR spectra of liquid samples.

-

Background Scan: With a clean ATR crystal (e.g., diamond or zinc selenide), a background spectrum is recorded. This is a critical self-validating step that digitally subtracts interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: A single drop of the neat liquid sample is placed onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: The IR beam is passed through the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The instrument software automatically references the background scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 4,4,4-trifluorobut-2-enenitrile is not available in major public databases, a robust predictive analysis can be performed based on established principles of NMR spectroscopy. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this a rich molecule for multinuclear NMR analysis.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The molecule has two chemically non-equivalent vinylic protons (H-2 and H-3).

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~6.0 - 6.5 | Doublet of Quartets (dq) | ³J(HH) ≈ 16 Hz, ⁴J(HF) ≈ 2-3 Hz |

| H-3 | ~6.8 - 7.2 | Doublet of Quartets (dq) | ³J(HH) ≈ 16 Hz, ³J(HF) ≈ 6-8 Hz |

Causality:

-

Chemical Shift: Both protons are significantly deshielded (downfield) due to their position on a C=C double bond. H-3 is expected to be further downfield than H-2 due to the combined electron-withdrawing effects of the adjacent -CF₃ group and the conjugated -CN group.

-

Multiplicity: The large coupling constant of ~16 Hz between H-2 and H-3 is characteristic of a trans- (E)-alkene. Each proton is further split into a quartet by long-range coupling to the three equivalent fluorine atoms of the -CF₃ group. The ³J coupling to H-3 will be stronger than the ⁴J coupling to H-2.

Caption: Predicted key coupling interactions in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The molecule contains four unique carbon environments.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Notes |

| C-1 | ~115 - 118 | Singlet | Typical chemical shift for a nitrile carbon. |

| C-2 | ~105 - 115 | Quartet (q), ⁴J(CF) small | Shielded by nitrile, deshielded by alkene. |

| C-3 | ~135 - 145 | Quartet (q), ²J(CF) ≈ 35 Hz | Deshielded by CF₃ group. Large C-F coupling. |

| C-4 | ~120 - 125 | Quartet (q), ¹J(CF) ≈ 275 Hz | Directly attached to three F atoms; large coupling constant. |

Causality:

-

¹J(CF) Coupling: The signal for C-4 will be split into a quartet with a very large coupling constant (~275 Hz) due to the one-bond interaction with the three fluorine atoms.

-

Long-Range C-F Coupling: The signals for C-3 and C-2 will also appear as quartets due to two-bond and three-bond C-F coupling, respectively, with the magnitude of J decreasing with distance.

-

Chemical Shift: The sp-hybridized nitrile carbon (C-1) appears around 115 ppm. The sp² carbons (C-2, C-3) are in the typical alkene region, with C-3 being significantly deshielded by the directly attached -CF₃ group. The C-4 carbon is also highly deshielded due to the attached fluorines.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

The three fluorine atoms are chemically equivalent and will produce a single signal.

| Fluorine | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -65 to -70 | Doublet (d) | ³J(FH) ≈ 6-8 Hz |

Causality:

-

Chemical Shift: The chemical shift for a CF₃ group attached to an sp² carbon typically falls in the -60 to -70 ppm range relative to a CFCl₃ standard.

-

Multiplicity: The signal will be split into a doublet due to three-bond coupling (³J) with the vinylic proton H-3. The four-bond coupling to H-2 is likely too small to be resolved.

Experimental Protocol: Multinuclear NMR

Acquiring high-quality, multinuclear NMR data requires a systematic approach.

-

Sample Preparation: A sample is prepared by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H/¹³C; CFCl₃ or hexafluorobenzene for ¹⁹F) is added for accurate chemical shift referencing.

-

Instrument Setup: The NMR spectrometer is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F. The magnetic field is locked to the deuterium signal of the solvent to correct for drift.

-

¹H Spectrum Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C Spectrum Acquisition: A proton-decoupled experiment (e.g., zgpg30) is run to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE). A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

¹⁹F Spectrum Acquisition: A one-pulse experiment, often with proton decoupling to simplify the spectrum if desired, is performed. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

Caption: General workflow for comprehensive spectroscopic analysis.

Conclusion

The analytical characterization of 4,4,4-trifluorobut-2-enenitrile relies on a synergistic combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR. MS data from NIST confirms the molecular weight of 121 and shows characteristic fragmentation patterns involving the loss of fluorine and the trifluoromethyl group. The IR spectrum is defined by strong absorptions from the nitrile and trifluoromethyl functionalities. While direct experimental NMR data is sparse in public domains, predictive analysis provides a clear and detailed expectation for the ¹H, ¹³C, and ¹⁹F spectra, highlighting the complex spin-spin coupling between the hydrogen and fluorine nuclei. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5708782, 4,4,4-Trifluorobut-2-enenitrile. Retrieved from [Link].

-

SpectraBase. (n.d.). 4,4,4-Trifluorobut-2-enenitrile. Wiley-VCH GmbH. Retrieved from [Link].

-

NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

Yamazaki, T., Nakajima, Y., Iida, M., & Kawasaki-Takasuka, T. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 132–138. Available at: [Link].

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link].

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link].

Sources

Technical Guide: Electrophilicity & Applications of 4,4,4-Trifluorobut-2-enenitrile

Executive Summary

4,4,4-Trifluorobut-2-enenitrile (TFBN) represents a specialized class of electron-deficient alkenes where the synergistic effects of a nitrile group and a trifluoromethyl group create a highly reactive Michael acceptor. Unlike simple crotononitrile analogs, TFBN exhibits enhanced electrophilicity due to the strong inductive (

Electronic Architecture & Reactivity

The reactivity of TFBN is defined by the polarization of the

Frontier Molecular Orbital (FMO) Theory

In a typical Michael acceptor, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the

-

Effect: The high electronegativity of fluorine pulls electron density through the

-

LUMO Energy: The presence of

lowers the LUMO energy, reducing the activation energy (

Polarization and Hard/Soft Character

While the nitrile group directs nucleophilic attack to the

-

Hardness: The

group "hardens" the electrophilic center slightly due to the electrostatic field of the fluorine atoms, but the reaction is still orbital-controlled (soft-soft) with sulfur nucleophiles. -

Regioselectivity: Nucleophilic attack occurs exclusively at the

-carbon (C3). Attack at the

Electrophilicity Comparison (Table 1)

Comparison of TFBN with structural analogs.

| Molecule | Structure | Relative Electrophilicity ( | Primary Reactivity | |

| TFBN | Strong | High | Rapid Michael Addition, Diels-Alder | |

| Crotononitrile | Weak | Low | Slow Michael Addition | |

| Fumaronitrile | Resonance withdrawing | Very High | Very Rapid Michael Addition | |

| Acrylonitrile | None | Moderate | Standard Michael Addition |

Medicinal Chemistry Applications: The Covalent Warhead

TFBN is increasingly relevant in the design of Targeted Covalent Inhibitors (TCIs) . It serves as a "warhead" capable of forming covalent bonds with non-catalytic cysteine residues in proteins.[1][2][3]

Cysteine Trapping Mechanism

The reaction with a cysteine thiol follows a conjugate addition pathway. Unlike acrylamides, which form irreversible adducts,

Figure 1: Mechanism of Cysteine Trapping by TFBN. The thiol attacks the

Metabolic Stability

The

Synthetic Utility: Diels-Alder Cycloaddition

TFBN is a potent dienophile . The electron-deficient nature of the double bond allows it to react with electron-rich dienes (e.g., cyclopentadiene, furan, Danishefsky’s diene) under mild conditions.

-

Stereoselectivity: The reaction typically follows the Endo rule, though the steric bulk of the

group can influence the endo/exo ratio more than a simple methyl group. -

Regiochemistry: In reactions with unsymmetrical dienes, the "Ortho/Para" rule applies, directed by the polarization of the trifluoromethyl and nitrile groups.

Experimental Protocols

Synthesis of 4,4,4-Trifluorobut-2-enenitrile (HWE Route)

The most reliable synthesis involves the Horner-Wadsworth-Emmons (HWE) reaction using trifluoroacetaldehyde ethyl hemiacetal and a cyanomethyl phosphonate.

Reagents:

-

Diethyl (cyanomethyl)phosphonate (

eq) -

Trifluoroacetaldehyde ethyl hemiacetal (

eq) -

Base: Potassium tert-butoxide (

) or Sodium Hydride ( -

Solvent: Anhydrous THF

Protocol:

-

Deprotonation: Flame-dry a 3-neck flask under Argon. Add diethyl (cyanomethyl)phosphonate in THF. Cool to

. Add -

Addition: Add trifluoroacetaldehyde ethyl hemiacetal dropwise. The hemiacetal is in equilibrium with the aldehyde in situ.

-

Reflux: Warm to room temperature and then reflux for 2–4 hours to drive the elimination.

-

Workup: Quench with saturated

. Extract with -

Purification: Distillation is required. Caution: TFBN is volatile and toxic. Use a vigreux column.

Figure 2: Synthetic workflow for TFBN via Horner-Wadsworth-Emmons olefination.

Safety & Handling (Critical)

Hazard Classification:

-

Acute Toxicity: Oral, Dermal, Inhalation (Category 2/3).

-

Eye Damage: Category 1.[5]

Handling Procedures:

-

Containment: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during distillation.

-

Lachrymator: Treat as a lachrymator. In case of spill, evacuate the area immediately.

-

Neutralization: Quench spills with dilute NaOH or bleach (to hydrolyze the nitrile and Michael acceptor), but be aware of exothermic reactions.

References

-

Reactivity of Trifluoromethyl

-

Michael Addition Mechanisms

- Title: The Michael Addition Reaction and Conjug

- Source: Master Organic Chemistry

-

URL:[Link]

-

Covalent Inhibitor Design

-

Electrophilicity Parameters (Mayr Scales)

- Title: Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales

- Source: LMU München / Macmillan Group

-

URL:[Link]

-

Safety D

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. BJOC - Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds [beilstein-journals.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. echemi.com [echemi.com]

- 10. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ubiqbio.com [ubiqbio.com]

- 12. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity of 4,4,4-trifluorobut-2-enenitrile with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4,4,4-Trifluorobut-2-enenitrile with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4,4,4-trifluorobut-2-enenitrile, a highly versatile fluorinated building block. The presence of both a trifluoromethyl (CF₃) group and a nitrile (CN) group profoundly influences the electronic properties of the molecule, rendering the C2-C3 olefinic bond exceptionally electrophilic. This document explores the molecule's reactivity with a range of common nucleophiles, including nitrogen, sulfur, and carbon nucleophiles, primarily through conjugate addition pathways. Furthermore, reactions involving direct nucleophilic attack at the nitrile carbon are discussed. The guide is structured to provide not only mechanistic understanding but also practical, field-proven insights into experimental design and execution, making it an essential resource for professionals engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications.

Introduction: The Unique Profile of a Fluorinated Synthon

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluorobut-2-enenitrile emerges as a molecule of significant interest due to its dual-activated system. The powerful electron-withdrawing effects of the CF₃ group (via induction) and the nitrile group (via induction and resonance) synergistically reduce the electron density of the π-system. This creates a highly polarized C=C double bond, making the β-carbon (C3) an exceptionally potent electrophilic site, primed for attack by a wide array of nucleophiles. This guide will dissect the principal reaction pathways this substrate undergoes, offering both theoretical grounding and practical methodologies.

Core Reactivity Principles: An Electron-Deficient Alkene

The reactivity of 4,4,4-trifluorobut-2-enenitrile is dominated by its nature as a superior Michael acceptor. The general term for the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl, nitrile, or other electron-withdrawing group is a conjugate addition or Michael reaction.[1][2] The driving force is the formation of a more stable C-Nu single bond at the expense of the weaker C=C π-bond.

The general mechanism involves two key steps:

-

Nucleophilic Attack: The nucleophile adds to the β-carbon (C3).

-

Protonation: The resulting intermediate, a resonance-stabilized carbanion (a nitronate or enolate equivalent), is protonated by a proton source (often the solvent or a mild acid in the workup) to yield the final product.

The diagram below illustrates the primary modes of reactivity explored in this guide.

Figure 2: Generalized mechanism for the aza-Michael addition of a secondary amine.

Representative Protocol: Aza-Michael Addition of Morpholine

This protocol describes a general procedure for the addition of a secondary amine to 4,4,4-trifluorobut-2-enenitrile.

Materials:

-

4,4,4-Trifluorobut-2-enenitrile (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4,4,4-trifluorobut-2-enenitrile (1.0 mmol, 121 mg) in anhydrous MeOH (5 mL) in a round-bottom flask, add morpholine (1.1 mmol, 96 mg, 96 µL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in DCM (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-morpholino-4,4,4-trifluorobutanenitrile.

Causality and Optimization:

-

Solvent Choice: Methanol is a suitable protic solvent that can facilitate the proton transfer step. Aprotic solvents like THF or acetonitrile can also be used, potentially requiring longer reaction times or mild heating.

-

Stoichiometry: A slight excess of the amine ensures complete consumption of the electrophile. A large excess can complicate purification.

-

Temperature Control: The initial cooling to 0 °C is to manage the exothermicity of the reaction.

Reactions with S-Nucleophiles: The Thia-Michael Addition

The conjugate addition of thiols (thia-Michael addition) is one of the most efficient and robust reactions in organic synthesis, often categorized as a "click" reaction due to its high yields, rapid rates, and excellent functional group tolerance. [3]The resulting β-thioether nitriles are important intermediates in various synthetic applications.

Mechanistic Considerations

Thiols are excellent nucleophiles and add rapidly to Michael acceptors. The reaction can proceed under neutral, basic, or acidic conditions and even in water. [4][5]Under basic conditions, the thiol is deprotonated to the more nucleophilic thiolate anion, which dramatically accelerates the reaction. [6]The mechanism is analogous to the aza-Michael addition, involving nucleophilic attack followed by protonation.

Representative Protocol: Base-Catalyzed Thia-Michael Addition

Materials:

-

4,4,4-Trifluorobut-2-enenitrile (1.0 equiv)

-

Thiophenol (1.05 equiv)

-

Triethylamine (TEA, 0.1 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve 4,4,4-trifluorobut-2-enenitrile (1.0 mmol, 121 mg) and thiophenol (1.05 mmol, 116 mg, 108 µL) in anhydrous THF (5 mL).

-

Cool the mixture to 0 °C and add triethylamine (0.1 mmol, 10 mg, 14 µL).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by adding 1 M HCl (5 mL).

-

Extract the mixture with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain 4,4,4-trifluoro-3-(phenylthio)butanenitrile.

Causality and Optimization:

-

Catalyst: TEA acts as a base to generate a catalytic amount of the highly nucleophilic thiolate anion, which significantly accelerates the reaction.

-

Solvent: THF is an excellent choice as it is aprotic and effectively solvates the reactants. For catalyst-free versions, water can be an effective "on-water" medium that enhances reaction rates. [4]* Workup: The acidic wash removes the triethylamine catalyst, simplifying purification.

Reactions with C-Nucleophiles and Organometallics

Michael Addition of Carbon Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is a cornerstone of synthetic organic chemistry. [1]Stabilized carbanions, such as those derived from malonates, β-ketoesters, and cyanoesters, are effective nucleophiles for this transformation. The general mechanism involves deprotonation of the C-nucleophile precursor with a suitable base (e.g., NaH, NaOEt), followed by conjugate addition to the trifluorinated alkene.

Reactions with Organometallic Reagents

While many organometallic reagents can act as Michael donors (e.g., Gilman cuprates), hard nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents present a different reactivity profile. [7][8]These reagents typically favor direct (1,2-) addition to carbonyls over conjugate (1,4-) addition. [1]In the case of 4,4,4-trifluorobut-2-enenitrile, there is a strong possibility of competitive attack at the highly electrophilic nitrile carbon.

The reaction of a Grignard reagent with a nitrile proceeds via nucleophilic addition to the C≡N triple bond, forming an intermediate imine salt. This intermediate is stable to further attack by the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to a ketone. [9] Table 1: Summary of Reactivity with Nucleophiles

| Nucleophile Class | Type of Reaction | Primary Product | Key Conditions |

| N-Nucleophiles | Aza-Michael Addition | β-Amino Nitrile | Often catalyst-free; base/acid catalysis for less reactive amines. |

| S-Nucleophiles | Thia-Michael Addition | β-Thioether Nitrile | Catalyst-free or base-catalyzed for rapid conversion. |

| C-Nucleophiles | Michael Addition | Functionalized Nitrile | Requires a base (e.g., NaH, alkoxides) to generate the carbanion. |

| Organometallics | Nitrile Addition | Ketone (after hydrolysis) | Anhydrous conditions; followed by acidic workup. |

Cycloaddition Reactions

The electron-deficient nature of the double bond in 4,4,4-trifluorobut-2-enenitrile makes it an excellent dienophile in [4+2] Diels-Alder cycloadditions and a dipolarophile in [3+2] cycloadditions. [10][11]These reactions provide powerful routes to complex cyclic and heterocyclic structures. For instance, reaction with a 1,3-dipole like a nitrile imine can lead to the formation of trifluoromethylated pyrazoles, which are privileged scaffolds in medicinal chemistry. [10]Similarly, reaction with a diene in a Diels-Alder fashion would yield a trifluoromethyl- and nitrile-substituted cyclohexene ring system. [12][13][14]

Experimental Workflow and Validation

A robust experimental workflow is critical for ensuring reproducible and reliable results. The following diagram outlines a typical process from reaction setup to final product validation.

Figure 3: A self-validating experimental workflow for nucleophilic additions.

Conclusion and Future Outlook

4,4,4-Trifluorobut-2-enenitrile stands out as a potent and versatile electrophile. Its reactivity is predictably dominated by conjugate addition pathways with a wide range of soft nucleophiles, providing efficient access to diverse β-functionalized trifluoromethyl compounds. Furthermore, the nitrile group offers a handle for transformations with hard organometallic nucleophiles, expanding its synthetic utility. The principles and protocols outlined in this guide demonstrate the molecule's capacity as a key building block for creating complex, high-value molecules. Future research will likely focus on developing enantioselective versions of these reactions, further cementing the role of this and similar fluorinated synthons in the advancement of chemical and pharmaceutical sciences.

References

- Benchchem. (n.d.). Synthesis of Trifluoromethylated Pyrazoles. Technical Support Center.

- Scilit. (n.d.). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles.

- Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019, September 30). PMC.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022, March 28). PMC.

- Baeva, L. A., et al. (2025, July 2). Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. ResearchGate.

- The [4+2] cycloaddition reaction between.... ResearchGate.

- Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. ResearchGate.

- Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Organic Chemistry Portal.

- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.

- Khatik, G. L., Kumar, R., & Chakraborti, A. K. (2006). Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Organic Chemistry Portal.

- Conjugate Addition of Thiols. (n.d.). Wordpress.

- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.

- Mechanochemical Synthesis of Fluorinated Imines. (2022, July 17). MDPI.

- Enamine synthesis by amination. (n.d.). Organic Chemistry Portal.

- Khiste, S. A. (2023, December 23). Thia-Michael Addition in Diverse Organic Synthesis.

- Michael addition reaction. (n.d.). Wikipedia.

- and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes. (2021, February 18). NSF PAR.

- Thiol-ene reaction. (n.d.). Wikipedia.

- 30.5: Cycloaddition Reactions. (2024, September 25). Chemistry LibreTexts.

- Kouchkar, K., Boumedjane, Y., & Hachani, S. E. (2021, June 17). [3+2] CYCLOADDITION OF N-tert-BUTYL,α-(4-TRIFLUOROMETHYL)-PHENYLNITRONE WITH METHACROLEIN: THEORETICAL INVESTIGATION.

- [6 + 4] Cycloaddition Reactions. (n.d.).

- Organometallic Compounds. (n.d.).

- Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (2021, January 15). Beilstein Journals.

- The Nitrile Bis-Thiol Bioconjugation Reaction. (n.d.). PMC.

- Ch20: RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary Chemistry.

- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). PMC.

- Nucleophile. (2023, January 22). Chemistry LibreTexts.

- Moghaddam, F. M., Mohammadi, M., & Hosseinnia, A. (2007, December 4). Water Promoted Michael Addition of Secondary Amines to α, β-Unsaturated Carbonyl Compounds Under Microwave Irradiation. ResearchGate.

- Accelerated and Concerted Aza‐Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High‐Throughput Formats. (2022, November 10). PMC.

- Rawat, D., & Joshi, M. (2015, September 18). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). Vidya-mitra.

- 13.8: Organometallic Reagents. (2020, May 30). Chemistry LibreTexts.

- Evans, M. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes. YouTube.

- Reactivity of Nucleophilic Reagents toward Esters. (n.d.). Kinam Park.

- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (n.d.). PMC - NIH.

- Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. (2025, August 5). ResearchGate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 4. Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water [organic-chemistry.org]

- 5. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. organicreactions.org [organicreactions.org]

4,4,4-trifluorobut-2-enenitrile as a Michael acceptor.

4,4,4-Trifluorobut-2-enenitrile: A Privileged Michael Acceptor in Advanced Heterocyclic Synthesis and Drug Development

Executive Summary

In the landscape of modern synthetic organic chemistry and drug discovery, the strategic incorporation of fluorine has become a cornerstone for modulating pharmacokinetics, metabolic stability, and target binding affinity. Among fluorinated building blocks, 4,4,4-trifluorobut-2-enenitrile (TFBN) stands out as an exceptionally potent Michael acceptor. By featuring both a strongly electron-withdrawing trifluoromethyl (

As a Senior Application Scientist, I have observed that mastering the reactivity of TFBN is critical for the late-stage functionalization of complex heterocycles, particularly in the synthesis of Janus kinase (JAK) inhibitors and highly substituted fluoropyrrolidines. This guide dissects the mechanistic causality, quantitative performance, and validated experimental workflows required to harness TFBN effectively in the laboratory.

Mechanistic Foundations: The "Push-Pull" Electrophilicity

The utility of TFBN is rooted in its unique molecular orbital architecture. In a standard

In TFBN, the

Causality in Regioselectivity: The nucleophile exclusively attacks the C3 position. This is because the resulting anionic intermediate is a highly stabilized ketenimine/enolate hybrid, where the negative charge is delocalized onto the electronegative nitrogen of the cyano group.

Mechanistic pathway of aza-Michael addition to 4,4,4-trifluorobut-2-enenitrile.

Applications in Pharmaceutical Synthesis

TFBN is a critical intermediate in the synthesis of several high-value active pharmaceutical ingredients (APIs). A prominent example is its use in the synthesis of chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines, which are potent JAK inhibitors used for treating inflammatory diseases and myeloproliferative disorders[2],[3].

Furthermore, TFBN is utilized in 1,3-dipolar cycloadditions to construct enantioenriched difluoromethylated and trifluoromethylated pyrrolidines—motifs highly sought after in medicinal chemistry for their conformational rigidity and lipophilicity[4].

Table 1: Quantitative Performance of TFBN in Key Transformations

| Reaction Type | Nucleophile / Reactant | Catalyst / Base | Yield (%) | Key Insight |

| Aza-Michael Addition | Pyrazole derivatives | DBU (0.05 - 0.1 eq) | 96% | Extremely rapid (20 min); requires exotherm control[3]. |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | Eosin Y (Photocatalyst) | Up to 97% | High diastereoselectivity; rate-determining Michael step[4]. |

| Aza-Michael Addition | Primary Amines | None / Thermal | 29–82% | Simple, catalyst-free method for pyridinimine precursors[1]. |

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents and conditions is deliberate, focusing on maximizing yield while suppressing unwanted polymerization of the highly reactive TFBN.

Protocol 1: DBU-Catalyzed Aza-Michael Addition (JAK Inhibitor Precursors)

Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because it is strongly basic but non-nucleophilic. It efficiently deprotonates the pyrazole N-H without competing with the pyrazole for the electrophilic TFBN. Acetonitrile (ACN) is used as a polar aprotic solvent to stabilize the highly delocalized anionic transition state[3].

Step-by-Step Methodology:

-

Preparation: Charge a dry, nitrogen-flushed round-bottom flask with the pyrazole core (1.0 equiv, e.g., 0.022 mol) and ACN (approx. 1 M concentration).

-

Acceptor Addition: Add (2E)-4,4,4-trifluorobut-2-enenitrile (1.05 equiv, 0.023 mol) to the suspension at room temperature[3].

-

Catalyst Initiation: Add DBU (0.05 to 0.1 equiv) dropwise. Critical Checkpoint: Monitor the internal temperature closely. A distinct exotherm (typically ~5 °C spike) will occur immediately upon DBU addition, confirming reaction initiation[2].

-

Reaction Propagation: Stir the mixture at room temperature for 20 to 30 minutes.

-

Validation: Analyze an aliquot via LCMS. The reaction is deemed complete when the starting pyrazole mass is consumed[2].

-

Isolation: Filter the reaction mixture, concentrate the filtrate under reduced pressure, and purify via preparative HPLC (C-18 column) or silica gel chromatography (20-50% EtOAc/Hexanes) to afford the product as a solid/oil in ~96% yield[3].

Step-by-step workflow for DBU-catalyzed aza-Michael addition.

Troubleshooting and Optimization Insights

Drawing from extensive bench experience, researchers utilizing TFBN must navigate a few specific challenges:

-

Exotherm Management: Because TFBN is doubly activated, the activation energy for Michael addition is exceptionally low. At scale, the DBU-catalyzed reaction can run away thermally. Always add the base dropwise and maintain a cooling bath (15–20 °C) for reactions exceeding 100 mmol[2].

-

E/Z Isomerization: TFBN is typically used as the (E)-isomer. However, under basic conditions or prolonged light exposure, E/Z isomerization can occur[5]. If stereospecificity in the final adduct is required (e.g., in asymmetric 1,3-dipolar cycloadditions), minimize the reaction time and avoid excessive base equivalents[4].

-

Polymerization: As a highly reactive Michael acceptor, TFBN can undergo anionic polymerization if strong nucleophiles are present without a suitable proton source. Ensure that the nucleophile (e.g., pyrazole) is fully dissolved and available before initiating the reaction with DBU.

References

- US8946245B2 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors Source: Google Patents URL

- WO2010083283A2 - Processes for preparing JAK inhibitors and related intermediate compounds Source: Google Patents URL

-

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: ResearchGate URL:[Link]

-

Programmed Heterocycle Synthesis Using Halomucononitriles as Pyridinimine Precursors Source: ResearchGate URL:[Link]

-

E,Z-Isomers of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile and N-methylpyrrolidines derived from them Source: Semantic Scholar URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 3. US8946245B2 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Thermal Stability & Handling of 4,4,4-Trifluorobut-2-enenitrile

[1]

Executive Summary

4,4,4-Trifluorobut-2-enenitrile (TFB), also known as 4,4,4-trifluorocrotononitrile, is a critical fluorinated building block in the synthesis of pharmaceutical bioisosteres.[1][2] Its electron-deficient alkene moiety makes it a potent Michael acceptor and dienophile.[1] However, this same reactivity profile introduces significant thermal stability challenges, primarily uncontrolled polymerization and geometric isomerization.[1]

This guide provides a technical analysis of the thermal properties of TFB, establishing protocols for its safe handling, storage, and stability assessment during drug development workflows.[1]

Chemical Identity & Physiochemical Baseline[1]

Before addressing stability, we must establish the physiochemical baseline.[1] TFB exists primarily as two geometric isomers (

| Property | Specification | Notes |

| IUPAC Name | (E)-4,4,4-trifluorobut-2-enenitrile | |

| CAS Number | 406-86-0 | |

| Molecular Formula | ||

| Molecular Weight | 121.06 g/mol | |

| Boiling Point | 83–85 °C (at 760 mmHg) | Volatile; significant vapor pressure at RT.[1][2] |

| Density | ~1.16 g/mL | |

| Appearance | Colorless liquid | Pungent odor.[1] |

| Flash Point | ~84 °C | Flammable.[1] |

Thermal Stability Profile

The thermal stability of TFB is governed by three competing non-linear pathways: Exothermic Polymerization , Geometric Isomerization , and Defluorination/Decomposition .[1]

Radical-Induced Polymerization

Like acrylonitrile, TFB is prone to radical-initiated homopolymerization.[1] The presence of the electron-withdrawing trifluoromethyl (

-

Risk Factor: High.[1] Uninhibited samples can undergo auto-accelerating polymerization (runaway reaction) if heated or exposed to UV light.[1]

-

Mitigation: Commercial samples must be stabilized with radical inhibitors such as 4-methoxyphenol (MEHQ) or phenothiazine (PTZ).[1]

Geometric Isomerization ( )

While the

-

Mechanism: Thermal excitation disrupts the

-bond, allowing rotation around the

Decomposition & HF Generation

At elevated temperatures (>150 °C) or in the presence of strong Lewis acids, the

Visualization: Degradation & Reaction Pathways

The following diagram illustrates the competing pathways TFB undergoes under thermal stress.

Figure 1: Thermal and chemical fate landscape of TFB.[1][3] Red paths indicate safety risks.

Applications in Drug Discovery

Understanding the stability of TFB is vital because it serves as a "warhead" for introducing the trifluoromethyl group—a privileged motif in medicinal chemistry.[1]

Experimental Protocols

Protocol A: Thermal Stability Assessment via DSC

Objective: Determine the "Onset of Decomposition" (

-

Sample Preparation:

-

Instrument Setup:

-

Purge gas: Nitrogen (50 mL/min).

-

Ramp rate: 5 °C/min from 25 °C to 300 °C.[1]

-

-

Analysis:

-

Acceptance Criteria:

-

Safe Process Temperature (

) must be

-

Protocol B: Safe Distillation & Purification

Objective: Purify TFB without triggering polymerization.

-

Inhibitor Loading: Add 500 ppm of Phenothiazine or MEHQ to the distillation pot before heating.

-

Vacuum Application: Never distill at atmospheric pressure.[1] Reduce pressure to < 50 mmHg to lower the boiling point to < 40 °C.

-

Bath Temperature: Maintain oil bath temperature no higher than 20 °C above the boiling point.

-

Collection: Collect distillate into a chilled receiver (-78 °C dry ice/acetone bath) containing a small amount of inhibitor (100 ppm) to stabilize the purified product immediately.

Visualization: DSC Workflow

Figure 2: Decision logic for thermal stability testing using Differential Scanning Calorimetry.

Handling & Safety (E-E-A-T)

-

Toxicity: Nitriles are metabolic poisons (cyanide generation).[1] TFB combines this with fluorocarbon toxicity.[1] All handling must occur in a fume hood.[1]

-

HF Warning: In case of fire, TFB decomposes to release Hydrogen Fluoride.[1] Standard ABC fire extinguishers are insufficient; use water fog to scrub vapors, but contain runoff.[1]

-

Storage: Store at 2–8 °C under inert gas (Argon). Ensure the container is opaque to prevent UV-initiated polymerization.[1]

References

-

PubChem. (2023).[1] 4,4,4-Trifluorobut-2-enenitrile Compound Summary. National Library of Medicine.[1] [Link][1]

-

Beilstein J. Org.[1] Chem. (2021).[1][2] Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones. (Discusses stability of related trifluoro-Michael acceptors). [Link]

-

Organic Syntheses. (1990).[1] Ethyl 4,4,4-trifluorotetrolate and related synthesis. (Provides context on distillation of trifluorinated unsaturated compounds). [Link][1]

Technical Guide: Solubility Profile and Solvent Selection for 4,4,4-Trifluorobut-2-enenitrile

Executive Summary

4,4,4-Trifluorobut-2-enenitrile (CAS: 406-86-0), often abbreviated as TFB or 4,4,4-Trifluorocrotononitrile , is a critical fluorinated building block in pharmaceutical and agrochemical synthesis. Its structure (

This guide provides a comprehensive analysis of its solubility and miscibility landscape. Unlike solid solutes, TFB is a liquid at room temperature (b.p. ~84°C), making miscibility the primary parameter for solvent selection. This document details compatible solvent classes, stability risks in nucleophilic media, and protocols for solubility validation.

Physicochemical Profile

Understanding the molecular properties of TFB is prerequisite to predicting its solvent behavior.

| Property | Value / Characteristic | Implication for Solubility |

| Physical State | Liquid | Miscibility is the key metric, not saturation limit. |

| Boiling Point | 84°C | Volatile; requires low-boiling solvents for easy removal. |

| LogP (Octanol/Water) | ~1.3 – 1.6 | Moderately lipophilic; prefers organic media over aqueous. |

| Dipole Moment | High (Polar) | High affinity for polar aprotic solvents (e.g., MeCN, DMSO). |

| Electronic Nature | Electron-Deficient Alkene | Reactivity Warning : Susceptible to nucleophilic attack in protic solvents. |

Solubility & Miscibility Landscape

Solvent Compatibility Matrix

The following table categorizes organic solvents based on TFB miscibility and chemical stability.

| Solvent Class | Representative Solvents | Miscibility | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Primary Choice . Excellent for synthesis and handling. |

| Polar Aprotic | Acetonitrile (MeCN), THF, DMF | High | Low | Ideal for reaction media (e.g., Michael additions). |

| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | High | Low | Good for extraction; ensure peroxides are absent. |

| Aromatic Hydrocarbons | Toluene, Xylene | High | Low | Suitable for high-temp reactions; good solubility due to |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate | High | Caution : Potential for alkoxide addition across the double bond (Michael addition) if basic catalysts are present. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low/Partial | Low | Poor solvency. Useful as an antisolvent or for biphasic washing. |

| Water | Water | Very Low | Moderate | Immiscible. Hydrolysis of nitrile to amide/acid possible under extreme pH. |

Mechanistic Insight: The Fluorine Effect

The

-

Like Dissolves Like : The polar nitrile tail ensures miscibility with Acetonitrile and DMF .

-

Fluorine Affinity : The

group enhances solubility in DCM and Toluene , which can accommodate the larger halogenated volume. -

Immiscibility : The compound's polarity is too high for it to be fully miscible with non-polar aliphatics like Hexane in all proportions, often resulting in phase separation at low temperatures.

Solvent Selection Strategy (Workflow)

The choice of solvent is dictated not just by solubility, but by the reactivity of the TFB double bond.

Figure 1: Decision tree for selecting solvents based on the intended operational context of 4,4,4-trifluorobut-2-enenitrile.

Experimental Protocols

Protocol: Rapid Miscibility Screening

Objective : Determine if TFB is miscible with a specific solvent for process development.

Materials :

-

Glass vials (GC vials or 4mL screw caps).

-

Micropipettes.

-

Solvent set (DCM, Toluene, MeOH, Hexane).

-

4,4,4-Trifluorobut-2-enenitrile (Liquid).[1]

Procedure :

-

Aliquot : Add

of TFB to a clear glass vial. -

Solvent Addition : Add

of the test solvent (1:1 v/v ratio). -

Observation 1 : Vortex for 10 seconds. Observe for phase separation (turbidity or distinct layers).

-

Clear: Miscible at high concentration.

-

Turbid/Layers: Immiscible.

-

-

Dilution : Add an additional

of solvent (1:10 v/v ratio). -

Observation 2 : Vortex and observe.

-

Clear: Miscible at working concentrations.

-

Turbid: Solubility limit exceeded.

-

Protocol: Reaction Solvent Optimization (Michael Addition)

Context : TFB is frequently used as a Michael acceptor. The solvent must facilitate the reaction without consuming the reagent.

-

Screening : Select three solvents: DCM (Non-polar/Polar aprotic boundary), THF (Polar aprotic, ether), MeCN (Polar aprotic, high dielectric).

-

Setup : Dissolve TFB (1.0 equiv) and the nucleophile (1.1 equiv) in the solvent (

). -

Catalyst : Add base catalyst (e.g.,

or -

Monitoring : Monitor by TLC or

NMR.-

Note: In alcohols (MeOH), check for background reaction (solvent addition) by running a control without the nucleophile.

-

Safety & Handling

-

Toxicity : Fluorinated nitriles are potent biologically active agents. Handle in a fume hood.

-

Permeation : TFB can permeate standard nitrile gloves over time. Use Laminate (Silver Shield) or double-glove with frequent changes for extended handling.

-

Volatility : Keep containers tightly sealed and refrigerated (

) to prevent evaporation and degradation.

References

-

PubChem . (2025).[2] 4,4,4-Trifluorobut-2-enenitrile - Compound Summary. National Library of Medicine. [Link]

-

Beilstein Journal of Organic Chemistry . (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link][3][4][5]

-

Organic Chemistry Data . (2025). Solvent Selection Guides and Miscibility Tables. [Link]

-

ECHA (European Chemicals Agency) . (2025).[2] Registration Dossier: 4,4,4-trifluorobut-2-enenitrile. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds [beilstein-journals.org]

potential hazards and safety precautions for 4,4,4-trifluorobut-2-enenitrile

The following technical guide details the hazards, safety protocols, and emergency procedures for 4,4,4-Trifluorobut-2-enenitrile . This document is designed for researchers and drug development professionals handling this high-potency fluorinated building block.

Chemical Identity & Critical Hazard Profile

4,4,4-Trifluorobut-2-enenitrile (CAS: 406-86-0) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical bioisosteres and trifluoromethylated heterocycles. Its chemical structure combines a strongly electron-withdrawing trifluoromethyl group (

Physicochemical Data

| Property | Value | Note |

| CAS Number | 406-86-0 | |

| Formula | ||

| Mol.[1][2][3][4] Weight | 121.06 g/mol | |

| Boiling Point | 84–85 °C | Volatile; significant vapor pressure at RT. |

| Appearance | Colorless liquid | Pungent, acrid odor. |

| Solubility | Organic solvents | Reacts with protic nucleophiles. |

The "Double Threat" Toxicity Mechanism

Unlike simple aliphatic nitriles, this compound presents a dual-mode toxicity profile. The electron-deficiency of the alkene core drives rapid alkylation of biological targets, while metabolic processing introduces systemic risks.

-

Primary Acute Mechanism (Michael Addition): The

and -

Secondary Systemic Mechanism (Cyanide/Fluoride Potential): While direct hydrolysis is slow, oxidative metabolism (P450) can destabilize the carbon backbone, potentially liberating Cyanide (

) and, upon combustion or extreme metabolic breakdown, Hydrogen Fluoride (HF) .

Visualization: Toxicity Pathways

Figure 1: Dual toxicity pathway showing rapid glutathione depletion (red) and metabolic cyanide release (yellow/black).

Engineering Controls & Personal Protective Equipment (PPE)[5]

Standard laboratory PPE (nitrile gloves, safety glasses) is insufficient for this compound due to its high electrophilicity and solvent permeability.

PPE Selection Matrix

| Component | Recommendation | Scientific Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Fluorinated nitriles permeate standard nitrile rubber in <15 mins. Laminate film provides >4 hr breakthrough time. |

| Gloves (Outer) | Disposable Nitrile (5 mil) | Worn over laminate gloves to provide dexterity and protect the inner glove from mechanical tears. |

| Respiratory | Fume Hood Only | Volatility requires all handling to occur within a certified fume hood. Air-purifying respirators are not recommended due to poor warning properties of nitriles. |

| Eye/Face | Chemical Goggles + Face Shield | Risk of lachrymatory vapor effect and corneal damage from splashes. |

| Body | Lab Coat (Poly/Cotton) + Apron | Chemical-resistant apron recommended for transfers >100 mL. |

Engineering Controls

-

Ventilation: Handle exclusively in a chemical fume hood with a face velocity of 80–100 fpm.

-

Inert Atmosphere: Store and transfer under Nitrogen (

) or Argon. Oxygen exposure can induce radical polymerization or slow oxidation. -

Cold Storage: Store at 2–8 °C to minimize vapor pressure and degradation.

Safe Handling & Experimental Protocol

A. Transfer & Weighing

Never weigh this compound on an open bench.

-

Tare the reaction vessel (with septum) on the balance.

-

Transfer the vessel to the fume hood.

-

Syringe the required volume of 4,4,4-trifluorobut-2-enenitrile into the vessel under inert gas.

-

Reweigh the sealed vessel to determine the exact mass added.

B. Reaction Safety

-

Exotherm Control: Reactions with nucleophiles (amines, thiols) will be highly exothermic. Add the nitrile dropwise to the nucleophile at 0 °C.

-

Pressure Relief: If heating is required, use a reflux condenser with an inert gas line to prevent pressure buildup. Avoid sealed tubes unless the vessel is rated for high-pressure fluorinated monomers.

C. Waste Disposal[5][6][7]

-

Segregation: Do not mix with general organic waste if possible. Label clearly as "Toxic Fluorinated Nitrile" .

-

P-List Equivalent: Treat waste as acutely toxic.

-

NO Bleach Mixing: Do not mix directly with bleach in the waste stream; while bleach destroys cyanide, the reaction with the concentrated fluorinated alkene can be unpredictable and exothermic.

Visualization: Safe Handling Decision Tree

Figure 2: Operational workflow emphasizing closed-system transfer and thermal control.

Emergency Response Procedures

Accidental Exposure[8]

-

Skin Contact:

-

Immediate Action: Wash with soap and copious water for 15 minutes.[5]

-

Secondary Treatment: If redness or pain persists, consider potential for fluoride/HF involvement (apply Calcium Gluconate gel if available) and cyanide absorption.

-

Medical Alert: Inform medical personnel of "Organonitrile exposure with potential cyanide/HF release."

-

-

Inhalation:

-

Remove victim to fresh air immediately.

-

If breathing is labored, administer oxygen.

-

Antidote: Medical professionals should evaluate for Cyanide Antidote Kit (Hydroxocobalamin) administration if consciousness is impaired.

-

-

Eye Contact:

Spill Management (< 100 mL)

-

Evacuate the immediate area.

-

Don PPE: Silver Shield gloves, goggles, and respiratory protection (if outside hood).

-

Absorb: Use a spill pillow or vermiculite. Do not use paper towels (fire risk).

-

Decontaminate: Wipe the surface with a mild alkaline solution (10% sodium carbonate) to hydrolyze any residue, followed by water.

-

Disposal: Seal absorbent materials in a double-bagged heavy-duty container.

Fire Fighting

-

Media: Dry chemical,

, or alcohol-resistant foam.[6][5] -

Hazard: Combustion releases highly toxic Hydrogen Fluoride (HF) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (

). Firefighters must wear full SCBA.[7]

References

-

PubChem. (n.d.). 4,4,4-Trifluorobut-2-enenitrile (Compound). National Library of Medicine. Retrieved March 3, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 4,4,4-trifluorobut-2-enenitrile. Retrieved March 3, 2026, from [Link]

-

Tanii, H., & Hashimoto, K. (1984).[8] Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. (Contextual grounding for nitrile-GSH depletion mechanism).

- Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed.). (Source for Laminate vs.

Sources

- 1. Enzymatic reaction of chlorotrifluoroethene with glutathione: 19F NMR evidence for stereochemical control of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutathione conjugation as a bioactivation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]